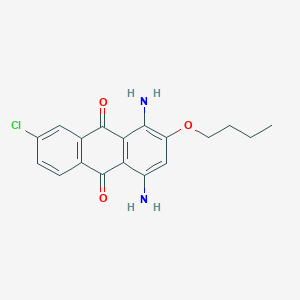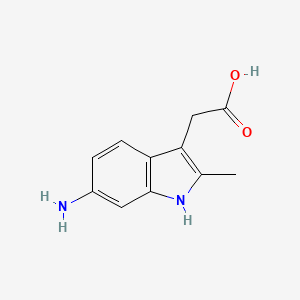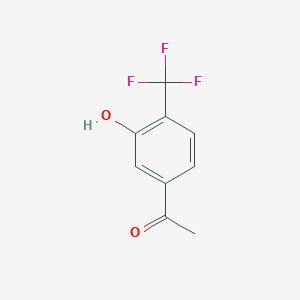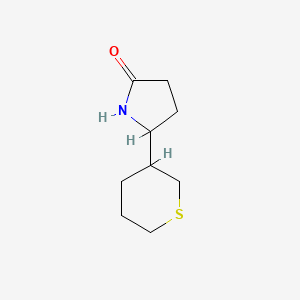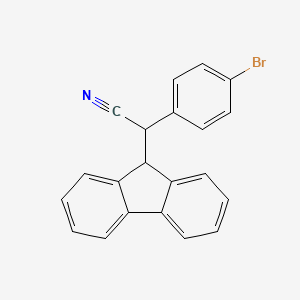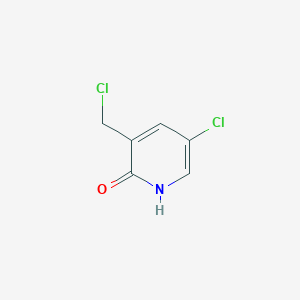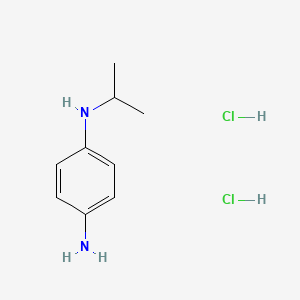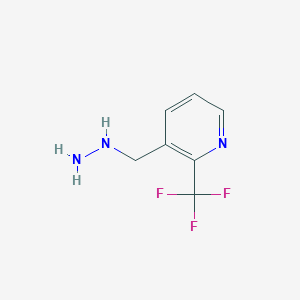
1-(Dibromomethyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dibromomethyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a dibromomethyl group attached to the anthracene-9,10-dione structure. Anthracene derivatives are known for their applications in various fields, including organic electronics, dyes, and photophysical studies .
Méthodes De Préparation
The synthesis of 1-(Dibromomethyl)anthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent. Industrial production methods may involve large-scale bromination processes with controlled reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(Dibromomethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.
Photochemical Reactions: Due to its aromatic nature, the compound can participate in photochemical reactions, which are useful in photophysical studies.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(Dibromomethyl)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Dyes and Pigments: Utilized in the synthesis of dyes and pigments for various industrial applications.
Photophysical Studies: Employed in studies related to triplet-triplet annihilation photon upconversion, which is important for developing new materials with enhanced optical properties.
Mécanisme D'action
The mechanism of action of 1-(Dibromomethyl)anthracene-9,10-dione involves its interaction with molecular targets through its dibromomethyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
1-(Dibromomethyl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Dibromoanthracene: Similar in structure but lacks the dione functionality.
1-(Methylamino)anthracene-9,10-dione: Contains a methylamino group instead of a dibromomethyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties .
Propriétés
Numéro CAS |
91323-96-5 |
|---|---|
Formule moléculaire |
C15H8Br2O2 |
Poids moléculaire |
380.03 g/mol |
Nom IUPAC |
1-(dibromomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H8Br2O2/c16-15(17)11-7-3-6-10-12(11)14(19)9-5-2-1-4-8(9)13(10)18/h1-7,15H |
Clé InChI |
UGFOAHLZPRDWGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



